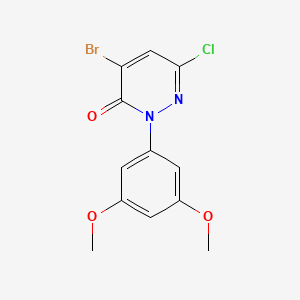

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O3/c1-18-8-3-7(4-9(5-8)19-2)16-12(17)10(13)6-11(14)15-16/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSXFYFOQNKFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)C(=CC(=N2)Cl)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180429 | |

| Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095779-88-5 | |

| Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095779-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(2H)-Pyridazinone, 4-bromo-6-chloro-2-(3,5-dimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, characterized by its unique structural features. Its molecular formula is with a molecular weight of 345.57 g/mol. This article explores its biological activities, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Structural Features

The compound's structure includes:

- Pyridazine core : A six-membered ring containing two nitrogen atoms.

- Bromine and chlorine substituents : These halogens are known to influence the compound's lipophilicity and biological interactions.

- Dimethoxyphenyl group : This aromatic moiety enhances the compound's reactivity and potential for interaction with biological targets.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis |

| A549 | 8.7 | Cell cycle arrest at G2/M phase |

| MCF-7 | 12.0 | Inhibition of tubulin polymerization |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound is relatively potent against these cancer cell lines .

Enzyme Inhibition

Pyridazinones are also known for their ability to inhibit various enzymes involved in cancer progression and other diseases. Preliminary studies on this compound have suggested its potential as an inhibitor of the JNK1 pathway, which is crucial in regulating apoptosis and cellular stress responses .

Case Studies

- Study on Antitumor Effects : A study evaluated the effects of this compound on human lung adenocarcinoma cells (A549). The results indicated that treatment led to significant apoptosis via caspase activation, demonstrating its potential as a therapeutic agent in lung cancer treatment .

- Inhibition of Tumor Growth : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. Results showed a marked reduction in tumor size compared to control groups, further supporting its anticancer potential .

Discussion

The structural characteristics of this compound suggest that it may interact favorably with biological targets due to its lipophilicity and electronic properties imparted by the halogens and methoxy groups. The combination of these features likely enhances its binding affinity to proteins involved in cancer progression.

Comparison with Similar Compounds

Structural and Substitutional Differences

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

Analytical Data

- LC/MS Characterization : For brominated analogs like Example 5.17 (), LC/MS data (m/z 301–305 [M+H]⁺) demonstrate distinct fragmentation patterns due to bromine’s isotopic signature. The target compound would exhibit similar isotopic clusters, aiding in identification .

Preparation Methods

Synthesis of 2-(3,5-Dimethoxyphenyl)pyridazin-3(2H)-one

The pyridazinone core is synthesized via cyclocondensation of 3,5-dimethoxyphenylhydrazine with mucobromic acid (3,4-dibromo-2,5-furandione) under reflux in acetic acid. This yields a dihydroxypyridazine intermediate, which is dehydrated using phosphorus oxychloride (POCl₃) to form the pyridazinone ring.

Reaction Conditions:

Regioselective Chlorination at Position 6

Chlorination is achieved using thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 0–5°C. The electron-withdrawing ketone at position 3 directs electrophilic chlorination to position 6, adjacent to the nitrogen atom.

Optimization Notes:

-

Excess SOCl₂ (2.5 equiv.) ensures complete conversion.

-

Lower temperatures minimize side reactions (e.g., dichlorination).

Bromination at Position 4

Bromination employs N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (AIBN, 70°C). The 3,5-dimethoxyphenyl group at position 2 exerts a para-directing effect, guiding bromine to position 4.

Key Parameters:

Coupling-Driven Synthesis via Suzuki-Miyaura Cross-Coupling

This method introduces the 3,5-dimethoxyphenyl group late in the synthesis, enabling modular access to diverse analogs.

Preparation of 4-Bromo-6-chloropyridazin-3(2H)-one

The parent compound is synthesized via bromination of 6-chloropyridazin-3(2H)-one using bromine (Br₂) in hydrobromic acid (HBr) at 40°C. The electron-deficient pyridazinone ring facilitates bromination at position 4 due to the ortho/para-directing nature of the ketone.

Characterization Data:

Palladium-Catalyzed Coupling at Position 2

A Suzuki-Miyaura coupling attaches the 3,5-dimethoxyphenyl group using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and 3,5-dimethoxyphenylboronic acid in a dioxane/water mixture (4:1).

Reaction Setup:

One-Pot Tandem Halogenation and Cyclization

A streamlined approach combines cyclization and halogenation in a single reaction vessel, reducing purification steps.

Cyclocondensation and Halogenation

3,5-Dimethoxyphenylhydrazine reacts with 2,4-dibromo-3-ketoglutaric acid in ethanol under microwave irradiation (100°C, 30 minutes). Concurrent bromination occurs at position 4 via in situ generation of HBr. Subsequent treatment with chlorine gas (Cl₂) in dichloromethane introduces the chlorine at position 6.

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Regioselectivity | Scalability |

|---|---|---|---|---|

| Halogenation of Pre-Functionalized Core | Cyclocondensation → Chlorination → Bromination | 65% | High | Moderate |

| Suzuki-Miyaura Coupling | Bromination → Cross-Coupling | 58% | Moderate | High |

| One-Pot Tandem Synthesis | Cyclization + Halogenation | 54% | Moderate | Limited by Cl₂ handling |

Challenges and Optimization Strategies

Regioselectivity in Halogenation

The electron-donating 3,5-dimethoxyphenyl group enhances reactivity at positions 4 and 6 but complicates selectivity. Using bulky bases (e.g., 2,6-lutidine) during bromination suppresses para-bromination byproducts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones or esters. Key steps include halogenation (bromination/chlorination) at specific positions and functionalization of the phenyl ring. For example, the 3,5-dimethoxyphenyl group can be introduced via nucleophilic substitution under basic conditions (e.g., NaH in DMF). Reaction optimization should focus on controlling regioselectivity and minimizing side products, with purification achieved through column chromatography or recrystallization .

Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons from the pyridazinone core).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and halogen isotopic patterns (e.g., bromine’s 1:1 peak for Br/Br).

- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and intermolecular interactions, critical for confirming regiochemistry .

Advanced Research Questions

Q. How do substitution patterns on the pyridazinone core influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Br, Cl) at positions 4 and 6 enhance binding affinity to targets like NPBWR1, while 3,5-dimethoxyphenyl groups improve solubility and membrane permeability. Systematic substitution (e.g., replacing methoxy with ethoxy or halogens) combined with in vitro assays (IC measurements) identifies optimal pharmacophores .

Q. What computational strategies predict the compound’s binding mechanism with neuropeptide receptors?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and molecular dynamics simulations model interactions with NPBWR1. Key steps include:

- Ligand Preparation : Protonation states and tautomer enumeration.

- Receptor Grid Generation : Focus on hydrophobic pockets accommodating the dimethoxyphenyl group.

- Free Energy Calculations : MM-GBSA estimates binding affinities, validated by experimental IC data .

Q. How can conflicting reactivity data in halogenation reactions be resolved?

- Methodological Answer : Contradictions in bromination/chlorination outcomes (e.g., competing ring vs. side-chain halogenation) are addressed by:

- Condition Screening : Varying solvents (e.g., DCM vs. THF), temperatures, and catalysts (e.g., FeCl).

- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., meta-substitution), while high temperatures favor thermodynamic stability.

- In Situ Monitoring : LC-MS tracks intermediate formation to optimize reaction pathways .

Comparative Analysis Table: Substituent Effects on Bioactivity

| Position | Substituent | Impact on Bioactivity | Source |

|---|---|---|---|

| 2 | 3,5-diOCH | ↑ Solubility, ↑ receptor affinity | |

| 4 | Br | ↑ Electrophilicity, ↑ binding stability | |

| 6 | Cl | ↓ Metabolic degradation, ↑ half-life |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.